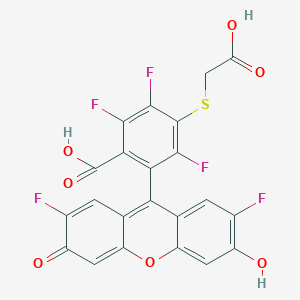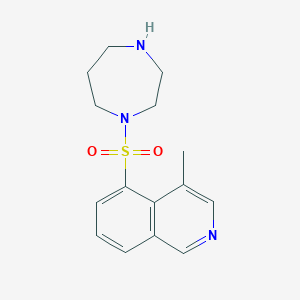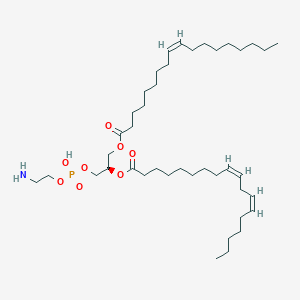
PE(18:1(9Z)/18:2(9Z,12Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PE(18:1(9Z)/18:2(9Z, 12Z)), also known as PE(18:1/18:2) or 1-oleoyl-2-linoleoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:2(9Z, 12Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:1(9Z)/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:1(9Z)/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:2(9Z, 12Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:2(9Z, 12Z)) pathway.
1-oleoyl-2-linoleyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and a linoleic acid. It is a tautomer of a 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine zwitterion.
Aplicaciones Científicas De Investigación
1. Advances in Polymer Informatics
Research has shown that polymers, including polyelectrolytes like PE(18:1(9Z)/18:2(9Z,12Z)), are gaining attention due to their sustainability and potential in advanced technologies. A comprehensive review on polyelectrolytes highlighted their significance in scientific research, emphasizing their numerous ionizable functional groups and the ability to form complexes with oppositely charged polyelectrolytes. These properties make them critical in various fields, including drug delivery and material science (Meka et al., 2017).
2. Development of Benchmark Databases for Polymer Research
The creation of the PI1M database, which includes data on approximately one million polymers, is a significant advancement in polymer informatics. This database aims to provide extensive data resources for machine learning research in polymer informatics. PE(18:1(9Z)/18:2(9Z,12Z)), as a type of polymer, is likely included in this database, demonstrating its importance in large-scale data-driven research (Ma & Luo, 2020).
3. Role in Scientific Education and Curriculum Development
PE(18:1(9Z)/18:2(9Z,12Z)) may not directly influence K-12 education, but the methodological approaches to teaching science, including the use of scientific materials like polymers, are evolving. The Next Generation Science Standards emphasize a smaller number of core ideas and concepts, which could include materials science and chemistry, indirectly involving substances like PE(18:1(9Z)/18:2(9Z,12Z)) in scientific education (Krajcik et al., 2014).
Propiedades
Nombre del producto |
PE(18:1(9Z)/18:2(9Z,12Z)) |
|---|---|
Fórmula molecular |
C41H76NO8P |
Peso molecular |
742 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,39H,3-11,13,15-16,21-38,42H2,1-2H3,(H,45,46)/b14-12-,19-17-,20-18-/t39-/m1/s1 |
Clave InChI |
GKAFCSRKMWFPSJ-RJXNKANHSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
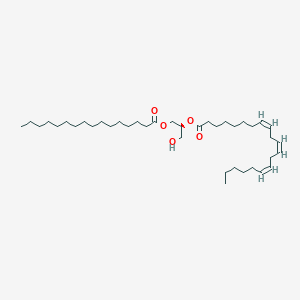

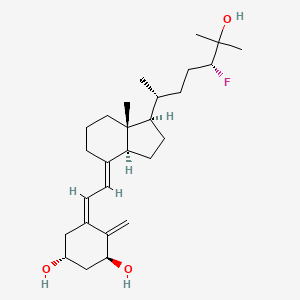

![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
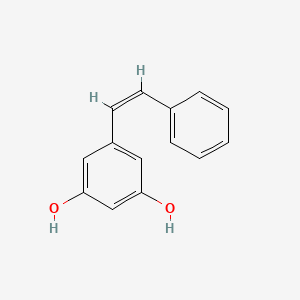
![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
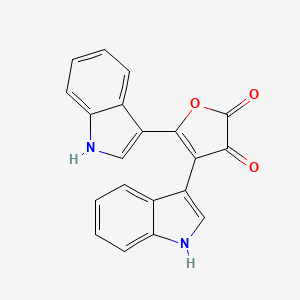
![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
